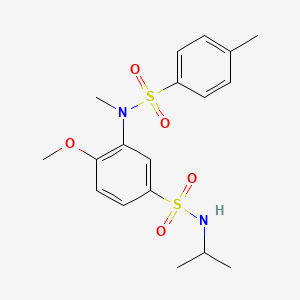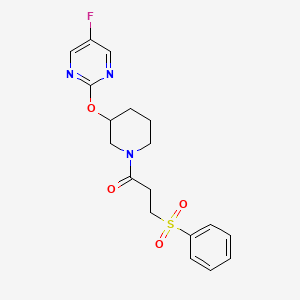
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Mécanisme D'action
Target of Action
For instance, some 1,2,3-triazole derivatives have been found to inhibit tubulin polymerization , suggesting that tubulin could be a potential target for this compound.
Mode of Action
For instance, a compound with a similar structure was found to bind to the colchicine binding site of tubulin, inhibiting its polymerization .
Biochemical Pathways
If tubulin is indeed a target, this compound could potentially affect cell division and growth, as tubulin is a key component of the cytoskeleton and is crucial for mitosis .
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties , which could imply good bioavailability
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells . This suggests that this compound could potentially have cytotoxic effects, although further studies would be needed to confirm this.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone typically involves the following steps:
Formation of 1,2,3-Triazole Ring: : The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Piperidine Derivative Formation: : Piperidine can be reacted with appropriate reagents to introduce the desired substituents.
Coupling Reaction: : The final step involves the coupling of the triazole ring with the piperidine derivative and the chlorophenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring and control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.
Reduction: : The triazole ring can be reduced to form a triazolamine derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Chlorophenol Derivatives: : Resulting from the oxidation of the chlorophenyl group.
Triazolamine Derivatives: : Resulting from the reduction of the triazole ring.
Substituted Piperidines: : Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the triazole ring and the chlorophenyl group. Similar compounds include:
Substituted Triazoles: : Other triazole derivatives with different substituents.
Piperidine Derivatives: : Piperidine compounds with various functional groups.
Chlorophenyl Compounds: : Compounds containing chlorophenyl groups with different substituents.
These compounds may have similar biological activities but differ in their chemical properties and applications.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-7-4-13(5-8-18)19-9-6-16-17-19/h1-3,6,9-10,13H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYGJHYZNILKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

![ethyl 1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)

![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2881068.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)

